Tert-butyl 5-hydroxy-2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-hydroxy-2-iodobenzoate is an organic compound with the molecular formula C11H13IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxy-2-iodobenzoate typically involves the iodination of a suitable precursor, such as 5-hydroxybenzoic acid, followed by esterification with tert-butyl alcohol. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 2-position of the aromatic ring. The resulting iodinated intermediate is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-hydroxy-2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl 5-oxo-2-iodobenzoate.
Reduction: Formation of tert-butyl 5-hydroxybenzoate.
Substitution: Formation of tert-butyl 5-hydroxy-2-substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-hydroxy-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 5-hydroxy-2-iodobenzoate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-iodobenzoate: Similar structure but lacks the hydroxyl group at the 5-position.
Tert-butyl 5-hydroxybenzoate: Similar structure but lacks the iodine atom at the 2-position.
5-Hydroxy-2-iodobenzoic acid: Similar structure but lacks the tert-butyl ester group.
Uniqueness
Tert-butyl 5-hydroxy-2-iodobenzoate is unique due to the presence of both the iodine atom and the hydroxyl group on the aromatic ring, as well as the tert-butyl ester group
Eigenschaften
CAS-Nummer |
409334-78-7 |
---|---|
Molekularformel |
C11H13IO3 |
Molekulargewicht |
320.12 g/mol |
IUPAC-Name |
tert-butyl 5-hydroxy-2-iodobenzoate |
InChI |
InChI=1S/C11H13IO3/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6,13H,1-3H3 |
InChI-Schlüssel |
CHFDWDZHVBMCPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.